3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene
Description
3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene (C₈H₅BrClF₂O₂) is a polysubstituted benzene derivative featuring bromo, chloro, difluoro, and methoxymethoxy functional groups. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemicals, and materials science. The methoxymethoxy group at the 2-position enhances solubility in polar aprotic solvents compared to simple methoxy analogs, while the halogen substituents (Br, Cl, F) influence reactivity in cross-coupling reactions and electrophilic substitutions .
Properties
IUPAC Name |
3-bromo-1-chloro-4,5-difluoro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O2/c1-13-3-14-8-4(10)2-5(11)7(12)6(8)9/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXGPWSIGBZXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C(=C1Br)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene can be achieved through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other substituents.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, where the compound can form new carbon–carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Electrophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biphenyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene is in pharmaceutical chemistry. It serves as an important building block for synthesizing various biologically active compounds. The presence of bromine and chlorine atoms in its structure allows for diverse substitution reactions, facilitating the creation of complex molecules.
Case Study: Anticancer Agents
Research has demonstrated that derivatives synthesized from this compound exhibit promising anticancer activities. For instance, modifications to the difluoromethoxy group can enhance selectivity towards cancer cell lines while minimizing toxicity to healthy cells.
Agrochemical Development
The compound's halogenated structure is beneficial in developing new agrochemicals. Halogenated aromatic compounds are known for their efficacy as herbicides and fungicides due to their ability to disrupt biological processes in target organisms.
Data Table: Agrochemical Efficacy
Material Science
In material science, this compound can be utilized in the synthesis of polymers and advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
Case Study: Conductive Polymers
Studies have shown that incorporating this compound into polymer matrices can significantly enhance conductivity and thermal stability, making it ideal for applications in flexible electronics.
Mechanism of Action
The mechanism of action of 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene involves its interaction with molecular targets through various pathways. The presence of multiple halogen atoms and methoxymethoxy groups can influence its reactivity and binding affinity to different targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Patterns and Electronic Effects
The compound’s closest structural analogs include:
Key Observations :
- Positional Effects : The 3-bromo-1-chloro substitution in the target compound creates a steric hindrance distinct from 2-bromo-4-fluoro analogs, altering regioselectivity in Suzuki-Miyaura couplings .
- Methoxy vs. Methoxymethoxy : The methoxymethoxy group (OCH₂OCH₃) in the target compound increases electron-donating capacity compared to simple methoxy (OCH₃) groups, as evidenced by downfield shifts in ¹H NMR (δ 3.4–3.6 ppm for OCH₂OCH₃ vs. δ 3.3 ppm for OCH₃) .
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 is estimated at 4.2 (predicted), lower than the highly fluorinated analog (XLogP3 = 5.3) in due to fewer fluorine atoms .
- Solubility : The methoxymethoxy group enhances solubility in THF and DCM (>50 mg/mL) compared to 2-bromo-4-fluoro-1-methoxybenzene (<20 mg/mL in THF) .
Q & A
Q. What synthetic strategies are recommended for introducing multiple halogen and methoxymethoxy groups on a benzene ring?
Methodological Answer: Synthesis of polyhalogenated aromatic compounds requires careful control of regioselectivity. For 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene:
Halogenation Order : Fluorine is typically introduced first via electrophilic substitution due to its strong directing effects. Chlorination and bromination follow, leveraging steric and electronic effects .
Methoxymethoxy Protection : Install the methoxymethoxy group early using a protecting group strategy (e.g., MOM-Cl under basic conditions) to prevent displacement during halogenation .
Purification : Use column chromatography with halogen-tolerant stationary phases (e.g., silica gel modified with silver nitrate) to separate intermediates.
Q. How can NMR spectroscopy resolve structural ambiguities in highly substituted benzene derivatives?
Methodological Answer: For compounds with multiple halogens and substituents:
¹H NMR : Focus on aromatic proton splitting patterns. The methoxymethoxy group (OCH₂O) appears as a singlet (~δ 3.3–3.5 ppm), while adjacent halogens deshield protons .
¹³C NMR : Halogens induce significant carbon chemical shifts. Fluorine causes upfield shifts (~δ 105–115 ppm for C-F), while bromine/chlorine result in downfield shifts (~δ 120–135 ppm) .
2D Experiments : Use HSQC to correlate protons with carbons and NOESY to confirm spatial proximity of substituents.
Advanced Research Questions
Q. How can X-ray crystallography address challenges posed by heavy atoms and substituent disorder?
Methodological Answer: Heavy atoms (Br, Cl) enhance scattering but complicate refinement due to absorption effects. For this compound:
Data Collection : Use synchrotron radiation to improve resolution. Collect data at low temperature (100 K) to minimize thermal motion .
Refinement : Apply the SHELXL software with anisotropic displacement parameters for halogens. Address methoxymethoxy group disorder using PART instructions or constraints .
Validation : Check the CIF file with checkCIF for bond-length and angle outliers.
Q. How can AI-driven methods optimize reaction pathways for halogenated aromatics?
Methodological Answer: AI tools (e.g., DFT calculations, retrosynthesis software) aid in:
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational isomerism):
Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation in the methoxymethoxy group.
Crystallographic vs. Solution State : Compare X-ray data (static structure) with NMR (time-averaged signals). Use DFT to model conformers and calculate NMR shifts .
Cross-Validation : Validate crystallographic disorder models against NOESY correlations.
Q. What are the stability considerations for methoxymethoxy-protected halobenzenes under reaction conditions?
Methodological Answer: The methoxymethoxy group is acid-labile. To ensure stability:
pH Control : Avoid strong acids (e.g., H₂SO₄) during halogenation. Use Lewis acids (AlCl₃) in non-protic solvents .
Thermal Stability : Monitor decomposition via TGA/DSC. Limit temperatures to <100°C to prevent cleavage.
Hydrolytic Resistance : Test stability in aqueous/organic biphasic systems. Use anhydrous conditions for reactions involving nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
